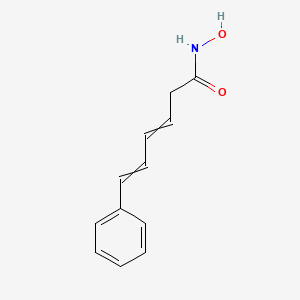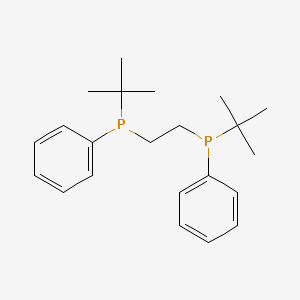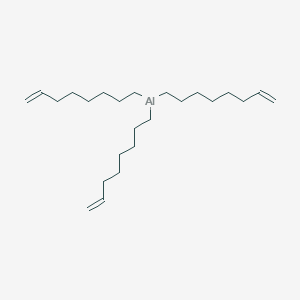![molecular formula C36H48O3 B12545086 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl CAS No. 143362-97-4](/img/structure/B12545086.png)
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between two aryl halides.
Introduction of the ethenylphenyl group: This step may involve a Heck reaction where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Attachment of the hexyl and nonyloxy groups: These groups can be introduced through etherification reactions, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The biphenyl core can be reduced to form a cyclohexyl derivative.
Substitution: The methoxy and nonyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Epoxides or diols.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(octyloxy)-1,1’-biphenyl
- 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(decyloxy)-1,1’-biphenyl
Uniqueness
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
143362-97-4 |
|---|---|
Molecular Formula |
C36H48O3 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
1-ethenyl-2-[6-[4-(4-nonoxyphenyl)phenoxy]hexoxymethyl]benzene |
InChI |
InChI=1S/C36H48O3/c1-3-5-6-7-8-9-15-28-38-35-23-19-32(20-24-35)33-21-25-36(26-22-33)39-29-16-11-10-14-27-37-30-34-18-13-12-17-31(34)4-2/h4,12-13,17-26H,2-3,5-11,14-16,27-30H2,1H3 |
InChI Key |
WKYUVQDBKJXUOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOCC3=CC=CC=C3C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)



![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)


![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)

